Forsythoside H
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Overview
Description
Forsythoside H is a caffeoyl phenylethanoid glycoside isolated from the fruits of Forsythia suspensa (Thunb.) Vahl. This compound is known for its potential anti-inflammatory properties . This compound belongs to the phenylpropanoids class of compounds and is characterized by its white to off-white solid appearance .
Mechanism of Action
Target of Action
Forsythoside H, a caffeoyl phenylethanoid glycoside (CPG) isolated from the fruits of Forsythia suspense (Thunb.) Vahl, is known to possess extensive pharmacological activities . The primary targets of this compound are the toll-like receptor 4 (TLR4), myeloid differentiation factor 88 (MyD88), and nuclear factor kappaB (NF-κB), which play crucial roles in the body’s immune response .
Mode of Action
This compound interacts with its targets to exert its effects. It regulates the TLR4/MyD88/NF-κB signaling pathway, as well as the expression of related cytokines and kinases . This interaction results in changes in the body’s immune response, leading to its anti-inflammatory effects .
Biochemical Pathways
This compound affects several biochemical pathways. It regulates the TLR4/MyD88/NF-κB and nuclear factor-erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) signaling pathways . These pathways are involved in the body’s immune response and inflammation processes. By regulating these pathways, this compound can exert its anti-inflammatory and antioxidant effects .
Pharmacokinetics
It is known that this compound is a component of forsythia suspensa, and the pharmacokinetics of forsythiae fructus and its bioactive compounds have been reported
Result of Action
The molecular and cellular effects of this compound’s action are primarily its anti-inflammatory and antioxidant activities . By regulating key signaling pathways and the expression of related cytokines and kinases, this compound can protect against inflammation and oxidative stress .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It is known that this compound is a component of Forsythia suspensa, a medicinal plant widely distributed in certain provinces in China The plant’s growth environment could potentially influence the concentration and efficacy of this compound
Biochemical Analysis
Biochemical Properties
Forsythoside H, like other Forsythiasides, interacts with various enzymes, proteins, and other biomolecules. It is known to regulate signaling pathways such as the toll-like receptor 4 (TLR4)/myeloid differentiation factor 88 (MyD88)/nuclear factor kappaB (NF-κB), and nuclear factor-erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) pathways . These interactions can influence various biochemical reactions, contributing to the compound’s pharmacological effects.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to counteract cognitive decline by regulating neuroinflammation via NF-κB signaling in APP/PS1 mice, providing preliminary experimental evidence that this compound is a promising therapeutic agent in Alzheimer’s disease treatment .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been shown to inhibit the activation of the NLRP3 pathway and induce Sirt1 activation .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, intravenous injection of Forsythoside B, a related compound, at dosages of 5–20 mg/kg has been shown to dose-dependently reduce polymorph nuclear leukocyte (PMN) infiltration and myeloperoxidase (MPO) activity in a rat model of myocardial ischemia-reperfusion injury
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . The phenylpropanoid pathway, a common pathway of this compound biosynthesis, can produce coniferyl alcohol and caffeoyl-CoA, which are precursors of this compound .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins and can affect its localization or accumulation
Preparation Methods
Synthetic Routes and Reaction Conditions: Forsythoside H can be extracted from the leaves of Forsythia suspensa using an ionic liquid-based ultrasonic-assisted extraction method. This method involves the use of l-alkyl-3-methylimidazolium ionic liquids with different alkyl chains and anions. The optimal conditions for extraction include a solvent concentration of 0.6 M, a solvent-to-solid ratio of 15 mL/g, and an extraction time of 10 minutes .
Industrial Production Methods: The industrial production of this compound typically involves the use of high-speed counter-current chromatography for the separation and purification of the compound. This method uses a two-phase solvent system consisting of ethyl acetate, ethanol, acetic acid, and water in the ratio of 4:1:0.25:6 (v/v). The purity of the extracted this compound can reach up to 96.1% as determined by high-performance liquid chromatography .
Chemical Reactions Analysis
Types of Reactions: Forsythoside H undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives of this compound, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Forsythoside H has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of phenylethanoid glycosides and their chemical properties.
Biology: this compound is studied for its potential anti-inflammatory and antioxidant activities.
Industry: this compound is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Comparison with Similar Compounds
- Forsythoside A
- Forsythoside B
- Forsythoside E
Forsythoside H stands out for its potential therapeutic applications and its role in modulating key signaling pathways involved in inflammation and oxidative stress.
Properties
IUPAC Name |
[(2R,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)ethoxy]-4,5-dihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36O15/c1-13-22(35)24(37)26(39)28(42-13)41-12-20-23(36)25(38)27(44-21(34)7-4-14-2-5-16(30)18(32)10-14)29(43-20)40-9-8-15-3-6-17(31)19(33)11-15/h2-7,10-11,13,20,22-33,35-39H,8-9,12H2,1H3/b7-4+/t13-,20+,22-,23+,24+,25-,26+,27+,28+,29+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGZMMDZJVKXTP-HBIAPIBXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC(=C(C=C3)O)O)OC(=O)C=CC4=CC(=C(C=C4)O)O)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCCC3=CC(=C(C=C3)O)O)OC(=O)/C=C/C4=CC(=C(C=C4)O)O)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36O15 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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